ISO 17034 & ISO/IEC 17025 Certification
Certified reference material (CRM) grade N-Formyl Lenalidomide is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to USP and EP primary standards . In contrast, generic impurity standards typically lack any third-party certification and provide only vendor self-attested purity values without documented traceability chain [1].
| Evidence Dimension | Certification and metrological traceability |
|---|---|
| Target Compound Data | ISO 17034 and ISO/IEC 17025 certified; multi-traceability to USP and EP primary standards |
| Comparator Or Baseline | Uncertified generic standard: no ISO certification; vendor self-attested purity only |
| Quantified Difference | Certified vs. uncertified (binary compliance difference) |
| Conditions | Regulatory submission and quality control laboratory environments |
Why This Matters
Regulatory agencies (FDA, EMA) require documented traceability for all reference standards used in ANDA submissions and GMP quality control; using uncertified material risks submission rejection and costly method re-validation.
- [1] SynZeal. Lenalidomide N-Formyl Impurity. Usage Note: Supplied with detailed characterization data compliant with regulatory guideline. Traceability against pharmacopeial standards can be provided based on feasibility. View Source
